dodecyl n,n-dimethylaminoacetate

transdermal drug delivery penetration enhancer 5-fluorouracil permeability

Dodecyl N,N-dimethylaminoacetate (DDAA) is an alkyl amino acetate that functions as a biodegradable transdermal penetration enhancer. It is characterized by a dodecyl (C12) alkyl chain linked to a dimethylamino acetate headgroup, imparting surfactant-like properties that enable it to reversibly alter the barrier function of epithelial membranes.

Molecular Formula C16H32NO2-
Molecular Weight 271.44 g/mol
CAS No. 121150-43-4
Cat. No. B049727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedodecyl n,n-dimethylaminoacetate
CAS121150-43-4
SynonymsDDAA
dodecyl-N,N-dimethylaminoacetate
Molecular FormulaC16H32NO2-
Molecular Weight271.44 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C(=O)[O-])N(C)C
InChIInChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15-17(2)3/h4-15H2,1-3H3
InChIKeyXPALGXXLALUMLE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyl N,N-Dimethylaminoacetate (CAS 121150-43-4): A Quantitatively Differentiated Transdermal Penetration Enhancer


Dodecyl N,N-dimethylaminoacetate (DDAA) is an alkyl amino acetate that functions as a biodegradable transdermal penetration enhancer [1]. It is characterized by a dodecyl (C12) alkyl chain linked to a dimethylamino acetate headgroup, imparting surfactant-like properties that enable it to reversibly alter the barrier function of epithelial membranes [2]. Its primary documented application is in pharmaceutical research to facilitate the percutaneous absorption of both lipophilic and hydrophilic drug molecules across biological barriers such as human epidermis and shed snake skin [3].

Why Dodecyl N,N-Dimethylaminoacetate Cannot Be Substituted with Azone, DDAIP, or Oleic Acid in Transdermal Research


Transdermal penetration enhancers exhibit profound structure-activity differences that preclude generic substitution. DDAA is a biodegradable enhancer designed for a shorter duration of action and reduced skin irritation compared to longer-lasting alternatives like Azone [1]. Quantitative head-to-head studies reveal that DDAA provides 24-fold permeability enhancement of the hydrophilic drug 5-fluorouracil, whereas the analog DDAIP yields 69-fold enhancement but reaches a plateau effect at 10 μl, unlike DDAA which shows no plateau up to 50 μl [2]. Furthermore, DDAA induces a 19% decrease in membrane lipid anisotropy, distinct from Azone's 24% reduction, indicating a different magnitude of bilayer disruption [3]. These divergent performance metrics, coupled with DDAA's specific dose-response linearity and 4-day reversibility profile [1], make substitution with any analog a decision that fundamentally alters experimental outcomes in transdermal drug delivery research.

Quantitative Differentiation of Dodecyl N,N-Dimethylaminoacetate (DDAA) Against Key Comparators


5-Fluorouracil Permeability Enhancement: DDAA vs. DDAIP, Azone, Lauryl Alcohol, and Oleic Acid

In a direct head-to-head comparison using shed snake skin in modified Franz-type diffusion cells, pretreatment with 5 μl of DDAA increased the permeability of 5-fluorouracil (5FU) 24-fold relative to untreated control. Under identical conditions, the analog DDAIP provided a 69-fold enhancement, Azone provided a 23-fold enhancement, lauryl alcohol (LA) provided a 5-fold enhancement, and oleic acid (OA) provided a 2-fold enhancement [1]. Additionally, while DDAIP reached a plateau in flux enhancement at 10 μl applied volume, DDAA showed no plateau effect up to 50 μl, indicating a distinct and more flexible dose-response relationship [1].

transdermal drug delivery penetration enhancer 5-fluorouracil permeability

Membrane Lipid Bilayer Disruption: DDAA vs. Azone

Using human buccal epithelial cells (BEC) labeled with the fluorophore 8-anilino-1-naphthalene sulphonic acid (ANS), DDAA was shown to decrease molecular motion anisotropy on the bilayer surface by 19% relative to untreated control. Azone, in the same assay, produced a 24% decrease in anisotropy [1]. This differential alteration of superficial polar head group dynamics indicates that DDAA interacts with membrane lipid domains in a quantitatively distinct manner compared to Azone, a benchmark penetration enhancer [1].

membrane biophysics fluorescence anisotropy lipid packing order

Skin Irritation Reversibility: DDAA vs. Azone and n-Dodecanol

In a comparative study in rabbit pinna skin using chromametry to measure erythema, both the penetration enhancement effect and the associated skin irritation caused by DDAA were fully reversed within 4 days post-treatment. In contrast, the effects of Azone and n-dodecanol persisted for a longer duration [1]. In vivo, Azone was identified as the most irritating enhancer among those tested [1].

skin irritation reversibility transdermal safety

Broad-Spectrum Enhancement of Lipophilic and Hydrophilic Drugs

DDAA enhances the transdermal penetration of both lipophilic and hydrophilic model compounds. In human epidermis, DDAA increased the permeability of indomethacin (log P ~ 4.3) and propranolol-HCl by 10- to 20-fold, and across all tested skin models (human, snake, rabbit) and all model drugs (indomethacin, 5-fluorouracil, propranolol-HCl), DDAA increased drug permeability at least as well as Azone, and in most cases it was a more effective enhancer [1]. Using snakeskin, DDAA pretreatment increased the total penetration fluxes of both the basic drug clonidine and the acidic drug indomethacin by at least 11-fold at pH 7.0 [2].

transdermal delivery model drugs indomethacin clonidine

Concentration-Dependent Flux Enhancement Without Plateau

Unlike the structural analog DDAIP, which exhibits a plateau in transdermal flux enhancement at 10 μl applied volume, DDAA shows a continuous increase in enhancement with no plateau up to 50 μl applied volume [1]. Furthermore, in ointment formulations, the penetration flux of indomethacin (1%) through snakeskin increased linearly as the concentration of DDAA increased from 2.5% to 15% [2].

dose-response flux enhancement formulation optimization

Application Scenarios Where Dodecyl N,N-Dimethylaminoacetate Provides Quantifiable Advantage


Transdermal Formulation Development Requiring Tunable Enhancement Without Saturation

When developing a transdermal formulation for a new chemical entity, the ability to adjust penetration enhancement by varying enhancer concentration is critical. DDAA's linear flux increase from 2.5% to 15% concentration [1] and absence of a plateau up to 50 μl applied volume [2] provide a predictable and wide dosing window. This contrasts with DDAIP, which plateaus at 10 μl, limiting formulation flexibility. Researchers can reliably titrate DDAA concentration to achieve target flux rates without encountering a saturation ceiling.

Studies Investigating Transient Barrier Modulation with Rapid Recovery

In experiments where prolonged skin alteration is undesirable—such as repeated-dose pharmacokinetic studies or safety assessments—DDAA is quantitatively superior due to its 4-day reversal of both enhancement effect and skin irritation [3]. Azone and n-dodecanol effects persist longer, confounding washout periods and potentially causing cumulative irritation. DDAA's faster recovery profile aligns with study designs requiring a return to baseline barrier function between dosing intervals.

Comparative Membrane Biophysics Research on Lipid Bilayer Perturbation

Researchers investigating structure-activity relationships among penetration enhancers benefit from DDAA's well-characterized biophysical signature. DDAA reduces surface bilayer anisotropy by 19%, compared to Azone's 24% reduction [4]. This quantitative difference enables the dissection of how subtle variations in enhancer structure translate to distinct magnitudes of membrane perturbation, providing a calibrated tool for probing the relationship between lipid domain disruption and drug flux enhancement.

Broad-Spectrum Enhancer Screening for Diverse Drug Candidates

In early-stage drug discovery programs evaluating multiple compounds with varied physicochemical properties (e.g., log P ranging from highly hydrophilic 5-fluorouracil to lipophilic indomethacin), DDAA offers a documented track record of enhancing both lipophilic and hydrophilic drugs across human, snake, and rabbit skin models [5][6]. Its performance matching or exceeding Azone in most cases reduces the need to screen multiple specialized enhancers, streamlining the formulation development workflow.

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